

A Technical Guide to the Spectroscopic Analysis of 1-Bromo-4-hexylbenzene

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Compound of Interest

Compound Name: 1-Bromo-4-hexylbenzene

Cat. No.: B1268834

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-bromo-4-hexylbenzene**, a key intermediate in various chemical syntheses. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies for acquiring this data are also described to provide a complete resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

1-Bromo-4-hexylbenzene is an aromatic compound with the chemical formula $C_{12}H_{17}Br$.^[1] It consists of a benzene ring substituted with a bromine atom and a hexyl group at the para position.

- IUPAC Name: **1-bromo-4-hexylbenzene**^[1]
- Molecular Weight: 241.17 g/mol ^[1]
- CAS Number: 23703-22-2^[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-bromo-4-hexylbenzene**, based on available information for the compound and structurally similar molecules.

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For **1-bromo-4-hexylbenzene**, the ¹H and ¹³C NMR spectra are characteristic of a para-substituted aromatic ring with a straight-chain alkyl substituent.

Table 1: ¹H NMR Spectroscopic Data for **1-Bromo-4-hexylbenzene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~7.35-7.45	d	2H	~8.5	Ar-H (ortho to Br)
~7.00-7.10	d	2H	~8.5	Ar-H (ortho to hexyl)
~2.55	t	2H	~7.7	-CH ₂ - (benzylic)
~1.55-1.65	m (quintet)	2H	~7.5	-CH ₂ -
~1.25-1.40	m	6H	-	-(CH ₂) ₃ -
~0.85-0.95	t	3H	~7.0	-CH ₃

Solvent: CDCl₃,

Reference: TMS.

Data is predicted based on values for structurally similar compounds such as 1-bromo-4-propylbenzene.

[2]

Table 2: ¹³C NMR Spectroscopic Data for **1-Bromo-4-hexylbenzene**

Chemical Shift (δ) ppm	Assignment
~141.5	Ar-C (quaternary, attached to hexyl)
~131.5	Ar-CH (ortho to Br)
~130.5	Ar-CH (ortho to hexyl)
~120.0	Ar-C (quaternary, attached to Br)
~35.5	-CH ₂ - (benzylic)
~31.7	-CH ₂ -
~31.2	-CH ₂ -
~28.9	-CH ₂ -
~22.6	-CH ₂ -
~14.1	-CH ₃

Solvent: CDCl₃. Data is predicted based on known shifts for para-substituted alkylbenzenes and bromobenzenes.^[3]

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of **1-bromo-4-hexylbenzene** is expected to show characteristic absorptions for the aromatic ring and the alkyl chain.

Table 3: IR Spectroscopic Data for **1-Bromo-4-hexylbenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080-3020	Medium	Aromatic C-H stretch
~2955-2850	Strong	Aliphatic C-H stretch
~1600, ~1490	Medium	Aromatic C=C ring stretch
~1070	Strong	C-Br stretch
~820	Strong	para-disubstituted C-H out-of-plane bend

Sample preparation: Neat liquid film.[\[1\]](#)[\[4\]](#)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **1-bromo-4-hexylbenzene**, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak.

Table 4: Mass Spectrometry Data for **1-Bromo-4-hexylbenzene**

m/z	Relative Intensity (%)	Assignment
240/242	~95 / 95	[M] ⁺ / [M+2] ⁺ (Molecular ion)
171/173	Variable	[M - C ₅ H ₁₁] ⁺ (Loss of pentyl radical)
169	Base Peak	Likely a fragment resulting from rearrangement
91	Variable	[C ₇ H ₇] ⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI).[\[1\]](#)

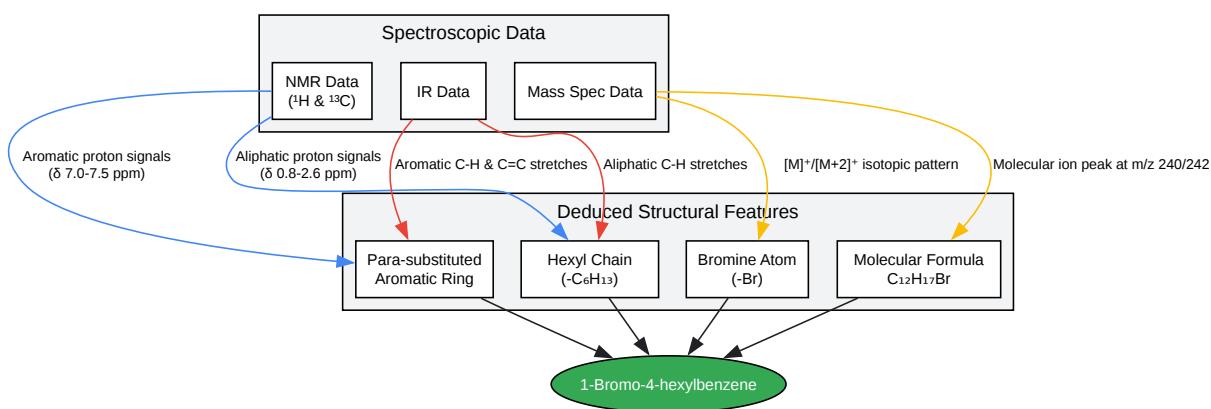
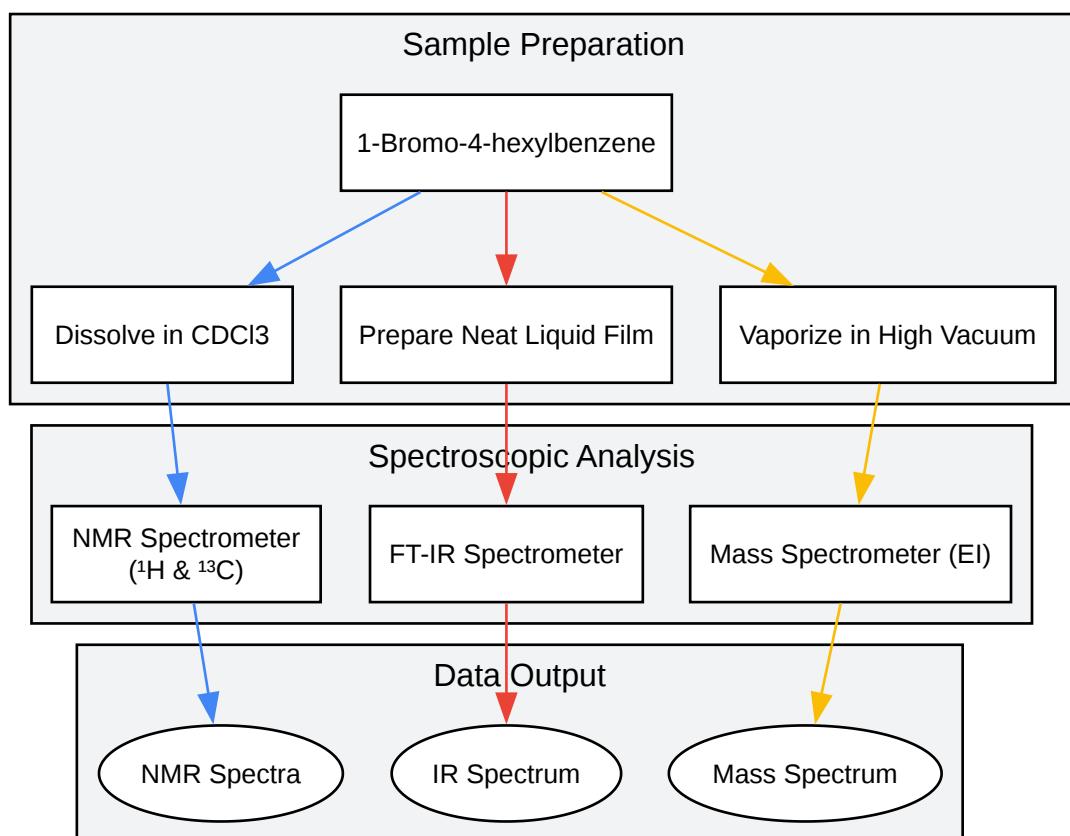
Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited.

- Sample Preparation: Dissolve 5-25 mg of **1-bromo-4-hexylbenzene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean 5 mm NMR tube.[5][6] For ^{13}C NMR, a higher concentration (20-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[5][6]
- Instrumentation: Place the NMR tube into the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.[7]
- Data Acquisition: For ^1H NMR, standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7] Typically, 16 to 64 scans are co-added. For ^{13}C NMR, a larger number of scans is usually required.
- Data Processing: The acquired Free Induction Decay (FID) signal is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to TMS at 0 ppm).[7]
- Sample Preparation: As **1-bromo-4-hexylbenzene** is a liquid at room temperature, the simplest method is to place a single drop of the pure sample between two salt plates (e.g., KBr or NaCl) to form a thin film.[8][9][10]
- Sample Analysis: Place the sample-loaded plates into the spectrometer's sample holder.[10]
- Data Acquisition: A background spectrum of the empty salt plates is first recorded. Then, an infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.[8]
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Sample Introduction: Introduce a small, pure sample of **1-bromo-4-hexylbenzene** into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.[11][12]
- Ionization (Electron Ionization - EI): In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ($[\text{M}]^+$).[12]

- Mass Analysis: The newly formed ions are accelerated into a mass analyzer. A magnetic field deflects the ions based on their mass-to-charge ratio (m/z).[\[11\]](#)[\[12\]](#)
- Detection: Ions of a specific m/z are detected, and a plot of ion intensity versus m/z is generated to produce the mass spectrum.[\[11\]](#)

Visualizations



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